molecular formula C24H29N3O4 B1198808 Idanpramine CAS No. 25466-44-8

Idanpramine

Cat. No.: B1198808
CAS No.: 25466-44-8
M. Wt: 423.5 g/mol
InChI Key: HVYGXNYMNHSBGD-UHFFFAOYSA-N
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Description

Idanpramine is a pharmaceutical compound primarily used for the treatment of functional gastrointestinal disorders. It acts as an antimuscarinic agent, which means it inhibits the action of the neurotransmitter acetylcholine on muscarinic receptors . This compound is known for its efficacy in alleviating symptoms associated with gastrointestinal discomfort.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Idanpramine involves the formation of its core structure, which is a 2,4-imidazolidinedione moiety substituted by phenyl groups. The key steps include:

    Formation of the Imidazolidinedione Core: This can be achieved through the reaction of appropriate amines with glyoxal or its derivatives under controlled conditions.

    Substitution Reactions: The phenyl groups are introduced via substitution reactions, often using phenyl halides or phenyl boronic acids in the presence of catalysts like palladium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The imidazolidinedione core can be reduced under specific conditions to yield corresponding amines or alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

Idanpramine has a wide range of applications in scientific research:

Mechanism of Action

Idanpramine exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition reduces the activity of the parasympathetic nervous system, leading to decreased gastrointestinal motility and secretion. The molecular targets include muscarinic receptors located in the gastrointestinal tract, and the pathways involved are primarily related to neurotransmitter signaling and smooth muscle contraction .

Comparison with Similar Compounds

    Imipramine: A tricyclic antidepressant with antimuscarinic properties, used primarily for treating depression and enuresis.

    Indapamide: A diuretic with some antimuscarinic activity, used for treating hypertension.

Comparison:

    Idanpramine vs. Imipramine: While both have antimuscarinic properties, this compound is specifically used for gastrointestinal disorders, whereas Imipramine is used for psychiatric conditions.

    This compound vs. Indapamide: this compound is focused on gastrointestinal applications, whereas Indapamide is used for cardiovascular conditions.

Properties

CAS No.

25466-44-8

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C24H29N3O4/c1-30-20-10-6-18(7-11-20)24(19-8-12-21(31-2)13-9-19)22(28)27(23(29)25-24)17-16-26-14-4-3-5-15-26/h6-13H,3-5,14-17H2,1-2H3,(H,25,29)

InChI Key

HVYGXNYMNHSBGD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC

25466-44-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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